molecular formula C12H10O3 B8308777 Carbonic acid methyl(2-naphthyl) ester

Carbonic acid methyl(2-naphthyl) ester

Cat. No.: B8308777
M. Wt: 202.21 g/mol
InChI Key: LUSSNKSMQDHEQS-UHFFFAOYSA-N
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Description

Carbonic acid methyl(2-naphthyl) ester is a methyl ester derivative of carbonic acid substituted with a 2-naphthyl group. Methyl esters are widely utilized in industrial applications, including pharmaceuticals, agrochemicals, and materials science, due to their stability and ease of synthesis . The 2-naphthyl group enhances hydrophobic interactions and steric bulk, influencing reactivity and biological activity.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

methyl naphthalen-2-yl carbonate

InChI

InChI=1S/C12H10O3/c1-14-12(13)15-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3

InChI Key

LUSSNKSMQDHEQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Organic Reactions

  • Ethyl 2-Naphthoate vs. Methyl Esters :
    Ethyl 2-naphthoate undergoes cross-ketonization with acetic acid at 723 K to yield 2-naphthyl methyl ketone (41% yield), while methyl esters generally exhibit reduced steric hindrance. For example, in BACE-1 inhibitors, methyl esters (e.g., compound 2a ) show improved IC₅₀ values compared to ethyl esters due to minimized steric clashes with enzyme subsites .
  • 2-Acylimidazole Derivatives :
    Alkylation of phenethyl 2-naphthylacetate under phase-transfer catalysis achieves moderate stereoselectivity (75–99% ee), but superstoichiometric base and alkylating agents are required. Catalytic asymmetric methods remain underdeveloped for 2-naphthyl-substituted esters .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) logP Key Features Reference
Carbonic acid methyl(2-naphthyl) ester* ~176 ~2.98† High hydrophobicity, moderate polarity -
Ethyl 2-naphthoate 216.25 3.50 Used in cross-ketonization reactions
Glutaric acid ethyl 2-naphthyl ester 222.05 N/A Structural analog with flexible chain
Chloroacetic acid 2-naphthyl ester 220.65 2.98 High logP for membrane permeability

*Estimated based on molecular formula (C₁₀H₈O₃).
†Predicted using analogous chloroacetic acid ester data.

Key Research Findings

Steric Effects : Methyl esters generally outperform bulkier analogs (e.g., ethyl, propyl) in enzymatic interactions due to reduced steric clashes .

Hydrophobic Interactions : The 2-naphthyl group enhances binding to hydrophobic enzyme subsites (e.g., BACE-1 S1 subsite residues Phe 108, Trp 115) .

Reactivity Trade-offs : While ethyl esters show higher reactivity in ketonization, methyl esters are preferred in stereoselective syntheses and drug design .

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